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Compound Name: Fostemsavir Tris

Cat. No.: B3030095 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Fostemsavir Tris is a novel phosphonooxymethyl prodrug of the antiretroviral agent temsavir.

As a first-in-class HIV-1 attachment inhibitor, it presents a unique mechanism of action by

targeting the viral envelope glycoprotein gp120, thereby preventing the initial interaction

between the virus and host CD4+ T-cells. This technical guide provides an in-depth overview of

the chemical structure, physicochemical properties, and mechanism of action of Fostemsavir
Tris. It includes a compilation of quantitative data, detailed experimental protocols for its

characterization, and visualizations of its mode of action and relevant experimental workflows.

Chemical Structure and Identification
Fostemsavir is chemically known as {3-[(4-benzoyl-1-piperazinyl)(oxo)acetyl]-4-methoxy-7-(3-

methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl}methyl dihydrogen phosphate.[1] It is

administered as a tromethamine (Tris) salt to enhance its solubility and bioavailability.[2]
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Table 1: Chemical Identification of Fostemsavir Tris

Identifier Value

IUPAC Name

[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-

methoxy-7-(3-methyl-1,2,4-triazol-1-

yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen

phosphate;2-amino-2-(hydroxymethyl)propane-

1,3-diol

CAS Number 864953-39-9

Molecular Formula C29H37N8O11P

Molecular Weight 704.62 g/mol

SMILES String

CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O

)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)CO

P(=O)(O)O)OC.C(C(CO)(CO)N)O
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The physicochemical properties of Fostemsavir Tris are crucial for its formulation, delivery,

and pharmacokinetic profile.

Table 2: Physicochemical Properties of Fostemsavir Tris

Property Value Reference

Melting Point Data not available

Solubility

DMSO: ≥ 125 mg/mL (177.40

mM)Water: 100 mg/mL (141.92

mM)

[3][4]

pKa (Strongest Acidic) 1.75 (Predicted)

pKa (Strongest Basic) 0.97 (Predicted)

Mechanism of Action
Fostemsavir is a prodrug that is rapidly hydrolyzed in vivo to its active moiety, temsavir (BMS-

626529).[5] Temsavir is a first-in-class HIV-1 attachment inhibitor that directly binds to the viral

envelope glycoprotein gp120.[6] This binding event prevents the conformational changes in

gp120 that are necessary for its interaction with the host cell's CD4 receptor, thus inhibiting the

initial step of viral attachment and entry into the host T-cell.[6]
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Mechanism of Action of Fostemsavir

Quantitative Data
Antiviral Activity
The antiviral activity of the active metabolite, temsavir (BMS-626529), has been evaluated

against a broad range of HIV-1 isolates.

Table 3: In Vitro Antiviral Activity of Temsavir (BMS-626529)

Assay Type Virus Isolate EC50 (nM) Reference

Antiviral Assay
Vast majority of viral

isolates
< 10 [7]

Antiviral Assay LAI virus (average) 0.7 ± 0.4 [7]

Antiviral Assay Most susceptible virus 0.01 [7]

Antiviral Assay
Least susceptible

virus
> 2,000 [7]

Antiviral Activity

Subjects with

susceptible virus

(IC50)

< 100 [8][9]

Pharmacokinetic Properties
Following oral administration, Fostemsavir Tris is rapidly converted to temsavir. The

pharmacokinetic parameters of temsavir have been studied in healthy and HIV-1 infected

subjects.

Table 4: Pharmacokinetic Parameters of Temsavir after Oral Administration of Fostemsavir
Tris (600 mg twice daily)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b3030095?utm_src=pdf-body-img
https://monogrambio.labcorp.com/services/clinical-trials/hiv-testing/entry-inhibitortropism-testing
https://monogrambio.labcorp.com/services/clinical-trials/hiv-testing/entry-inhibitortropism-testing
https://monogrambio.labcorp.com/services/clinical-trials/hiv-testing/entry-inhibitortropism-testing
https://monogrambio.labcorp.com/services/clinical-trials/hiv-testing/entry-inhibitortropism-testing
https://pubmed.ncbi.nlm.nih.gov/40320754/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11578133/
https://www.benchchem.com/product/b3030095?utm_src=pdf-body
https://www.benchchem.com/product/b3030095?utm_src=pdf-body
https://www.benchchem.com/product/b3030095?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Cmax (ng/mL) 1770 [10]

AUCtau (ng.h/mL) 12900 [10]

Tmax (hours) ~2

Bioavailability (%) 26.9 [10]

Protein Binding (%) 88.4 [10]

Volume of Distribution (L) 29.5 [10]

Plasma Half-life (hours) 11 [10]

Renal Clearance 51% (<2% as unchanged drug) [10]

Experimental Protocols
HIV-1 Entry Assay (Pseudovirus-Based Neutralization
Assay)
This protocol outlines a general method for assessing the ability of Fostemsavir Tris (or its

active metabolite, temsavir) to inhibit HIV-1 entry into target cells using pseudotyped viruses.
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Preparation of Pseudoviruses: Co-transfect HEK293T cells with an HIV-1 env-expressing

plasmid and an env-deficient HIV-1 backbone vector carrying a reporter gene (e.g.,

luciferase). Harvest the supernatant containing the pseudoviruses after 48-72 hours.

Cell Seeding: Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and

CXCR4, and containing a Tat-inducible luciferase reporter gene) into 96-well plates at a

density of 1 x 10^4 cells/well and incubate overnight.

Compound Preparation: Prepare serial dilutions of Fostemsavir Tris (or temsavir) in cell

culture medium.

Neutralization Reaction: Incubate the pseudovirus preparation with the serially diluted

compound for 1 hour at 37°C.

Infection: Add the virus-compound mixture to the TZM-bl cells.

Incubation: Incubate the plates for 48 hours at 37°C.

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

Data Analysis: Calculate the percentage of neutralization at each compound concentration

relative to the virus control (no compound). Determine the 50% effective concentration

(EC50) by fitting the data to a dose-response curve.

gp120 Binding Assay (ELISA-based)
This protocol describes a method to quantify the binding of temsavir to the HIV-1 gp120

protein.

Methodology:

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for a tag on the

recombinant gp120 protein (e.g., anti-His antibody) overnight at 4°C.

Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for

1-2 hours at room temperature.
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gp120 Incubation: Add recombinant HIV-1 gp120 protein to the wells and incubate for 1-2

hours at room temperature.

Compound Incubation: Wash the plate and add serial dilutions of temsavir. Incubate for 1

hour at room temperature.

CD4 Incubation: Add a biotinylated soluble CD4 (sCD4) protein and incubate for 1 hour at

room temperature.

Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

Incubate for 30 minutes at room temperature.

Substrate Addition: Wash the plate and add a TMB substrate solution. Stop the reaction with

a stop solution (e.g., 1M H2SO4).

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: Determine the concentration of temsavir that inhibits 50% of the sCD4 binding

to gp120 (IC50).

Conclusion
Fostemsavir Tris represents a significant advancement in the treatment of HIV-1 infection,

particularly for patients with multidrug resistance. Its unique mechanism of action, targeting the

initial stage of viral entry, provides a valuable new tool in the antiretroviral arsenal. The data

and protocols presented in this guide offer a comprehensive resource for researchers and drug

development professionals working with this important therapeutic agent. Further research into

its long-term efficacy, resistance profile, and potential applications will continue to shape its role

in HIV-1 therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b3030095?utm_src=pdf-body
https://www.benchchem.com/product/b3030095?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. file.medchemexpress.com [file.medchemexpress.com]

2. selleckchem.com [selleckchem.com]

3. medchemexpress.com [medchemexpress.com]

4. Fostemsavir Tris | HIV Protease | TargetMol [targetmol.com]

5. hiv.lanl.gov [hiv.lanl.gov]

6. hiv.lanl.gov [hiv.lanl.gov]

7. monogrambio.labcorp.com [monogrambio.labcorp.com]

8. Population pharmacokinetics and exposure-response relationship for temsavir following
fostemsavir administration in treatment-experienced HIV patients - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. Development of a physiologically based pharmacokinetic model of fostemsavir and its
pivotal application to support dosing in pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

10. Population pharmacokinetics and exposure‐response relationship for temsavir following
fostemsavir administration in treatment‐experienced HIV patients - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Fostemsavir Tris: A Comprehensive Technical Guide on
its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3030095#chemical-structure-and-properties-of-
fostemsavir-tris]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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